(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is a chiral cyanohydrin, a class of organic compounds characterized by a hydroxyl group and a cyano group attached to the same carbon atom. It serves as a key chiral building block in the synthesis of various pyrethroid insecticides, a class of synthetic insecticides inspired by naturally occurring pyrethrins found in chrysanthemum flowers. [, , , ] The (S)-enantiomer is particularly valuable due to its enhanced insecticidal activity compared to the racemic mixture or the (R)-enantiomer. [, , ]
One common method involves the resolution of the racemic mixture of 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile. This method utilizes chiral resolving agents to separate the enantiomers based on differences in physical properties of diastereoisomeric derivatives. For instance, chiral hemiacetal compounds, like 4-hydroxy-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, have been successfully employed for this purpose. []
Another promising route involves the asymmetric hydrocyanation of 3-phenoxybenzaldehyde. This approach employs chiral catalysts to facilitate the enantioselective addition of hydrogen cyanide to the aldehyde, leading to the formation of the desired (S)-enantiomer. Various catalysts have been explored, including cinchona alkaloid-based polymers [] and imidazolidinedione derivatives. []
The hydroxyl group can be readily esterified with acid chlorides to produce the corresponding esters, which are vital intermediates in the synthesis of pyrethroid insecticides. [, ]
The cyano group can be hydrolyzed to form the corresponding carboxylic acid, providing access to other valuable derivatives. []
The insecticidal activity of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile derivatives, particularly as part of pyrethroids, is attributed to their ability to disrupt the nervous system of insects. Pyrethroids bind to voltage-gated sodium channels in nerve cells, preventing their closure and leading to a prolonged influx of sodium ions. This disrupts the normal transmission of nerve impulses, ultimately causing paralysis and death in insects. [, ] The (S)-enantiomer exhibits greater potency in binding to these sodium channels, explaining its enhanced insecticidal activity. [, ]
(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is a chiral cyanohydrin derivative that serves as a crucial intermediate in the synthesis of pyrethroid insecticides. Its unique structure provides specific enantiomeric properties that enhance its biological activity, particularly in pest control applications. The compound is classified under chemical substances with significant relevance in agricultural chemistry due to its role in developing effective insecticides.
The synthesis of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile typically involves the asymmetric addition of cyanide sources to 3-phenoxybenzaldehyde. Two prominent methods are noted:
In industrial settings, the synthesis is scaled up using large reactors and continuous flow systems to ensure efficiency. The processes are designed to minimize waste and environmental impact, aligning with green chemistry principles.
The molecular structure of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile features a hydroxyl group adjacent to a phenoxyphenyl group and a nitrile functional group. The structural representation can be summarized as follows:
(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile can participate in various chemical reactions:
Key reagents used in these reactions include:
(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile functions primarily as an intermediate in the synthesis of pyrethroid insecticides, which target insect nervous systems. The mechanism involves the compound's interaction with sodium channels in nerve cells, leading to prolonged depolarization and paralysis of insects.
The compound's synthesis involves asymmetric addition reactions that enhance the biological activity of its derivatives. Environmental factors such as temperature and pH can influence its stability and efficacy .
Key chemical properties include:
Relevant data indicates that careful handling is necessary due to its potential reactivity .
(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile has significant applications across various fields:
This comprehensive analysis underscores the importance of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile in both scientific research and practical applications, particularly within agricultural chemistry.
(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is a chiral cyanohydrin with the molecular formula C₁₄H₁₁NO₂ and a molecular weight of 225.24 g/mol. The compound features a stereogenic center at the C2 position, where the hydroxyl and nitrile groups are attached, conferring its (S)-enantiomeric specificity [1] [9]. Its structure comprises a 3-phenoxyphenyl moiety linked to the chiral cyanohydrin functional group (–C(OH)CN), which is critical for its reactivity and application in asymmetric synthesis. Key identifiers include the CAS number 61826-76-4 for the (S)-enantiomer and 39515-47-4 for the racemic mixture [6] [7].
Table 1: Structural and Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number (S-enantiomer) | 61826-76-4 |
| CAS Number (racemate) | 39515-47-4 |
| Molecular Formula | C₁₄H₁₁NO₂ |
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | (S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile |
| SMILES Notation | N#CC@@HC1=CC=CC(OC2=CC=CC=C2)=C1 |
| MDL Number (S-enantiomer) | MFCD01937336 |
| Storage Conditions | Sealed, dry, room temperature or -20°C [7] [9] |
Computational analyses reveal a topological polar surface area (TPSA) of 53.25 Ų and a calculated LogP value of 3.04, indicating moderate lipophilicity suitable for penetrating biological membranes [1] [7]. The compound’s chiral purity (≥95% in commercial samples) is critical for its efficacy in synthesizing enantiomerically pure agrochemicals [2]. Spectroscopic characterization includes distinct infrared absorptions for the nitrile group (∼2250 cm⁻¹) and hydroxyl stretch (∼3400 cm⁻¹), while ¹H NMR shows characteristic signals between δ 7.0–7.8 ppm for aromatic protons and δ 5.5 ppm for the methine proton [4] [9].
This compound serves as a versatile chiral building block due to its bifunctional cyanohydrin architecture. The nitrile group enables transformations into amines, carboxylic acids, or ketones, while the hydroxyl group participates in esterification or etherification reactions [4] [8]. Its synthetic utility is exemplified in kinetic resolutions using immobilized lipases:
Table 2: Enzymatic Performance in Kinetic Resolution
| Enzyme System | Reaction Type | E.e. (%) | Reusability (cycles) | Product Yield |
|---|---|---|---|---|
| Pseudomonas cepacia Gelozyme | Alcoholysis | >99% (S) | 25 (90% activity retained) | 85% |
| Candida rugosa lipase | Hydrolysis | 96% (R) | 10 (50% activity retained) | 95% |
Alternative routes include oxynitrilase-catalyzed enantioselective cyanation of 3-phenoxybenzaldehyde using Sorghum bicolor or Hevea brasiliensis enzymes, though industrial adoption remains limited by enzyme stability [4]. The cyanohydrin’s inherent racemization under mild basic conditions (e.g., imidazole) further facilitates dynamic kinetic resolutions, maximizing theoretical yield to 100% [8].
The primary industrial application of (S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile is synthesizing non-racemic pyrethroid insecticides. As a key chiral intermediate, its stereochemical integrity directly determines the bioactivity of final products:
Table 3: Pyrethroids Derived from (S)-Cyanohydrin Intermediate
| Pyrethroid | Target Pests | Stereochemical Dependence | Global Demand |
|---|---|---|---|
| Esfenvalerate | Cotton bollworm, beetles | (S)-acid/(S)-alcohol configuration boosts neurotoxicity | >3,000 TPA |
| Deltamethrin | Mosquitoes, termites | Single (1R,3R,αS)-isomer minimizes ecotoxicity | >2,000 TPA |
| Cypermethrin | Agricultural polyphagous | Enantiopure variants replace racemic formulations | >1,500 TPA |
Annual global demand for these pyrethroids exceeds 7,000 tonnes, driving large-scale cyanohydrin production [4] [10]. Metabolic studies confirm the compound’s role as a biodegradation intermediate: Bacillus sp. MFK14 degrades β-cyfluthrin via cytochrome P450-mediated cleavage to this cyanohydrin before further mineralization . Industrial synthesis employs multienzyme cascades combining lipase-catalyzed resolutions with chemical esterification, ensuring chiral fidelity crucial for minimizing environmental persistence [4] [8].
Concluding Remarks
(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile exemplifies the strategic integration of biocatalysis and asymmetric synthesis in agrochemical manufacturing. Its well-defined stereochemistry and multifunctional reactivity enable streamlined production of enantiopure pyrethroids with optimized efficacy and reduced ecological impact. Advances in enzyme immobilization and tandem resolution techniques continue to enhance its synthetic accessibility, solidifying its role as an indispensable chiral synthon.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1